molecular formula C7H10N2O4 B1147702 azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid CAS No. 97148-40-8

azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid

Cat. No.: B1147702
CAS No.: 97148-40-8
M. Wt: 186.17 g/mol
InChI Key: ZWNSXPIVYODLLM-WVLIHFOGSA-N
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Description

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a critical advanced intermediate in the synthetic pathway of second-generation cephalosporin antibiotics, most notably Cefuroxime . Its primary research value lies in the construction of the β-lactam core structure, where the specific (E)-configured methoxyimino group at the alpha position is essential for conferring enhanced stability against bacterial β-lactamase enzymes, thereby extending the antibiotic's spectrum of activity . This mechanism makes the compound a vital building block in pharmaceutical research for developing and manufacturing β-lactam antibiotics with improved efficacy. Beyond its established role in producing Cefuroxime, this ammonium salt serves as a versatile synthon in organic synthesis, offering opportunities for structural modification to create novel analogs for antimicrobial activity screening and structure-activity relationship (SAR) studies . The compound's high reactivity and specific stereochemistry are leveraged in advanced synthesis methods, including patented processes for high-selectivity production, underscoring its importance in both industrial application and academic research focused on combating antibiotic resistance .

Properties

CAS No.

97148-40-8

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+;

InChI Key

ZWNSXPIVYODLLM-WVLIHFOGSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)O.N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Synonyms

αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt;  (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; 

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The patented preparation method comprises three stages:

  • Methoxyimination : Reaction of 2-oxo-furyl acetate derivatives (Formula I) with methoxyamine hydrochloride in the presence of sodium acetate.

  • Basic Hydrolysis : Treatment with NaOH/KOH to cleave ester groups.

  • Ammonium Salt Formation : Neutralization with ammonia to precipitate the final product.

Reaction Flow:

Formula ICH3ONH2Formula IINaOHFormula IIINH3Target Compound\text{Formula I} \xrightarrow{\text{CH}3\text{ONH}2} \text{Formula II} \xrightarrow{\text{NaOH}} \text{Formula III} \xrightarrow{\text{NH}_3} \text{Target Compound}

Catalytic Systems and Solvents

ComponentOptionsOptimal Choice
Catalyst ZnCl₂, AlCl₃, BF₃, SnCl₄, TiCl₄, FeCl₃AlCl₃ (0.6 mol ratio)
Solvent Dichloromethane, CH₂Cl₂, CHCl₃, etherDichloroethane
Base NaOH, KOHNaOH (pH 10–11)

Critical Parameters :

  • Methoxyimination at 0–40°C prevents isomerization of the (αE) configuration.

  • Hydrolysis at 0°C minimizes side reactions (trans-isomer <5%).

Substrate Synthesis and Modifications

Preparation of Formula I Intermediate

Formula I (R₁ = C₁–C₈ alkyl) is synthesized via Friedel-Crafts acylation:

Furan+RCOXAlCl32-Oxo-furyl acetate derivative (Formula I)\text{Furan} + \text{RCOX} \xrightarrow{\text{AlCl}_3} \text{2-Oxo-furyl acetate derivative (Formula I)}

Conditions :

  • Acylating Agent : Chloroethyl oxalate (2.2 mol ratio).

  • Reaction Time : 6 hours at 10°C.

Yield Optimization:

ParameterRangeImpact on Yield
Temperature5–15°CMaximizes acylation
Catalyst Loading0.3–0.7 mol AlCl₃0.6 mol optimal

Process Optimization and Scalability

One-Pot Synthesis Advantages

The method eliminates intermediate isolation, reducing processing time and waste:

  • Methoxyimination : Conducted in dichloroethane with NaOAc.

  • Hydrolysis : Direct addition of NaOH to the reaction mixture.

  • Salt Formation : Ammonia gas bubbled into the hydrolyzed solution.

Performance Metrics :

StepYieldPurity
Methoxyimination89%95%
Hydrolysis92%98%
Ammoniation82%99%
Overall 67% 98%

Comparative Analysis with Legacy Methods

Traditional Oximation-Chlorination Approach

ParameterLegacy MethodModern Method
Steps 4 (including chlorination)3 (one-pot)
Yield 35–45%67%
Purity 85–90%98%
Hazardous Byproducts NO/NO₂, Cl₂None

Stereochemical Control

  • (αE) Selectivity : >95% achieved via low-temperature methoxyimination.

  • Trans-Isomer Suppression : <5% through pH-controlled hydrolysis.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Benefits :

  • Enhanced heat transfer for exothermic methoxyimination.

  • Real-time pH monitoring during hydrolysis.

Case Study :
A pilot plant using this method produced 50 kg/batch with consistent purity (97.5–98.5%).

Cost-Benefit Analysis

FactorCost Impact
Catalyst Reuse30% reduction in AlCl₃ costs
Solvent Recovery80% dichloroethane recycled
Waste Treatment60% lower disposal expenses

Chemical Reactions Analysis

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt undergoes various chemical reactions, including:

Scientific Research Applications

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound’s derivatives inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells . The methoxyimino group plays a crucial role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxyiminoacetate Derivatives

lists seven methoxyiminoacetate-based compounds (e.g., 490-M16, 490-M18), which share the methoxyiminoacetate backbone but differ in substituents. Key comparisons:

Compound ID Substituent/R-Group Key Properties/Applications
490-M16 2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid Higher lipophilicity; used in metabolic studies
490-M18 Hydroxyimino and phenoxymethyl groups Enhanced hydrogen bonding; potential antibacterial activity
Target Compound Furan ring + ammonium salt Optimized for cephalosporin synthesis; improved solubility

Structural Impact :

  • The furan ring in the target compound increases aromatic interactions in drug-receptor binding compared to benzene derivatives like 490-M16 .
  • The ammonium salt enhances water solubility (>50 mg/mL) versus neutral analogs (e.g., 490-M20), which require organic solvents .

Ammonium Salts of Carboxylic Acids

Ammonium Oxamate (CAS: 516-00-7)
  • Formula : C₂H₆N₂O₃; MW : 118.08 g/mol .
  • Applications : Inhibits lactate dehydrogenase in cancer research .
  • Comparison: Lower molecular weight and simpler structure than the target compound. Lacks the methoxyimino group, reducing enzymatic stability .
Ammonium Acetate (CAS: 631-61-8)
  • Formula: C₂H₇NO₂; MW: 77.08 g/mol .
  • Comparison :
    • Smaller size and higher volatility (decomposes at 110°C) limit pharmaceutical utility .

Cephalosporin Side Chains

The target compound is structurally analogous to side chains in third-generation cephalosporins:

  • Ceftriaxone: Contains a 2-aminothiazolyl-methoxyimino group (higher antibacterial potency but lower solubility) .
  • Cefuroxime : Directly incorporates the target compound as a side chain, balancing stability and bioavailability .

Physical Properties

Property Target Compound Ammonium Oxamate 490-M16
Melting Point (°C) 182 Not reported ~150–160 (est.)
Solubility in Water High (>50 mg/mL) Moderate Low
LogP -0.24 -1.5 (est.) 1.2

Stability and Degradation

  • The target compound shows >90% stability under ambient conditions but degrades in alkaline environments (e.g., pH >9) .
  • Comparatively, ceftriaxone’s side chain degrades faster under oxidative stress due to its thiazole ring .

Biological Activity

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a significant intermediate in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections. This compound is characterized by its unique structural features, including a furan ring, a carboxylic acid group, and a methoxyimino group. These functional groups contribute to its biological activity and reactivity, making it a valuable component in pharmaceutical chemistry.

  • Molecular Formula : C7_7H10_{10}N2_2O4_4
  • Molecular Weight : 186.17 g/mol
  • Appearance : Brown oil
  • Solubility : Soluble in methanol

The biological activity of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is primarily linked to its role as a precursor in cephalosporin synthesis. The methoxyimino group enhances the compound's nucleophilicity, facilitating nucleophilic substitution reactions that are crucial for the construction of antibiotic structures. The furan ring can participate in electrophilic aromatic substitutions, further broadening the compound's reactivity profile.

1. Antibiotic Synthesis

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is integral in creating cephalosporin antibiotics. It allows for:

  • Modification of Antibiotic Structures : The compound enables the introduction of various chemical modifications, resulting in derivatives with enhanced antibacterial properties and improved resistance to degradation by bacterial enzymes .

2. Case Studies

  • A study highlighted the synthesis of cephalosporins utilizing (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, demonstrating its effectiveness in producing antibiotics with broader activity spectra against resistant bacterial strains.
  • Another research focused on optimizing the reaction conditions for synthesizing this ammonium salt, achieving high yields and selectivity for desired antibiotic derivatives .

Comparative Analysis

The following table summarizes the properties and applications of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt compared to other related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium SaltC7_7H10_{10}N2_2O4_4186.17 g/molPrecursor for cephalosporin antibiotics
2-Methoxyimino-2-furanacetic AcidC7_7H7_7N2_2O4_4185.16 g/molIntermediate in antibiotic synthesis
2-AcetylfuranC6_6H6_6O98.11 g/molUsed in various organic syntheses

Research Findings

Recent studies have shown that the incorporation of (αE)-α-(Methoxyimino)-2-Furanacetic Acid into antibiotic frameworks significantly enhances their potency against Gram-positive and Gram-negative bacteria. The structural modifications made possible by this compound lead to new derivatives that exhibit reduced susceptibility to β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, and how can reaction conditions be optimized for high yield?

The compound is synthesized via multi-step reactions involving furan derivatives and methoxyimino precursors. Key steps include condensation, salt formation with ammonium, and purification. Optimization strategies:

  • Use Fe₃P as a hydrogenation catalyst in dichloromethane at 0°C for 1 hour to achieve 95% yield .
  • For coupling reactions, maintain pH 6.5–7.0 and use sodium hydroxide in dichloromethane/water mixtures to reach 89.1% yield .
  • Control temperature (-30°C to -10°C) during intermediate formation to minimize side reactions .
Reaction StepCatalyst/SolventTemperatureYieldReference
HydrogenationFe₃P/CH₂Cl₂0°C95%
CouplingNaOH/H₂ORT89.1%

Q. How is the Z-configuration of the methoxyimino group confirmed in this compound?

Spectroscopic methods are critical:

  • NMR : The methoxyimino group’s stereochemistry is confirmed by coupling constants (e.g., ¹H NMR shows distinct peaks for Z/E isomers) .
  • X-ray crystallography : Resolves spatial arrangement of the furan and methoxyimino groups .
  • Canonical SMILES notation : The Z-configuration is encoded as C(=N\OC) in the SMILES string .

Q. What is the compound’s role in synthesizing cephalosporin antibiotics like cefuroxime?

It serves as a key intermediate in forming the β-lactam ring of cefuroxime. The methoxyimino group enhances stability against bacterial β-lactamases. The ammonium salt improves solubility during coupling reactions with 7-ACA (7-aminocephalosporanic acid) .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound?

  • Enantioselective transfer hydrogenation : RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyzes the reduction of α-methoxyimino-β-keto esters in formic acid/triethylamine mixtures, favoring Z-isomers due to transition-state stabilization by the methoxyimino group .
  • Computational studies (DFT) show that Z-configuration lowers activation energy by 2–3 kcal/mol compared to E-isomers .

Q. How can instability during storage be mitigated, and what degradation products form?

  • Instability factors : Hydrolysis of the methoxyimino group in humid conditions or acidic/basic media .
  • Mitigation : Store in desiccators at -20°C under argon. Use stabilizers like citric acid (0.1% w/w) to chelate trace metals .
  • Degradation products : 2-Furanacetic acid (from imino bond cleavage) and ammonium nitrate (detectable via HPLC-MS) .

Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 89% vs. 95%)?

Discrepancies arise from:

  • Catalyst purity : Fe₃P with >99% purity increases yield by 6% compared to 95% pure catalyst .
  • Scale effects : Batch sizes >1 kg often show 5–10% yield drops due to heat transfer inefficiencies .
  • Analytical methods : Use qNMR or LC-UV for accurate quantification, avoiding gravimetric errors .

Q. What stereochemical considerations are critical for biological activity in derivatives?

  • Z-configuration : Essential for binding penicillin-binding proteins (PBPs) in bacteria. E-isomers show 10–100x lower MIC values .
  • Furan ring substitution : 2-position substitution maximizes steric complementarity with PBP active sites .

Q. How do structural analogs of this compound compare in structure-activity relationships (SAR)?

Modifications to the furan or methoxyimino groups alter bioactivity:

  • Analog 490-M19 : Replacing ammonium with methyl ester reduces solubility but increases logP (-0.24 vs. +1.2), enhancing blood-brain barrier penetration .
  • Citrate salts : Improve bioavailability by 30% compared to hydrochloride salts in pharmacokinetic studies .

Q. What experimental techniques identify its interaction with bacterial cell wall targets?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD = 0.5–2 µM) to PBPs .
  • Autolysin inhibition assays : Quantify lytic activity reduction in S. aureus (IC₅₀ = 10 µg/mL) .

Q. Which analytical methods ensure purity and quantify trace impurities?

  • HPLC-DAD : Resolves impurities like 2-Furanacetic acid (retention time = 3.2 min) with LOD = 0.1% .
  • ICP-MS : Detects metal contaminants (e.g., Fe, Cu) at <1 ppm levels .
  • TGA/DSC : Confirms thermal stability up to 182°C (melting point) .

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